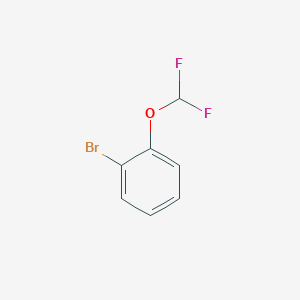

1-Bromo-2-(difluoromethoxy)benzene

説明

Significance of the Difluoromethoxy Moiety in Modern Organic Chemistry

The difluoromethoxy group (-OCF₂H) is a key structural motif in modern organic and medicinal chemistry. Its incorporation into organic molecules can profoundly influence their physicochemical and biological properties. researchgate.netnih.gov The -OCF₂H group is considered a privileged functional group in medicinal chemistry due to its ability to confer dynamic lipophilicity, allowing molecules to adapt their lipophilicity to different chemical environments through bond rotation. rsc.org

Key attributes of the difluoromethoxy moiety include:

Bioisosterism: The CF₂H group can act as a metabolically stable bioisostere for functional groups like alcohols, thiols, or amines, which are common in pharmaceuticals. nih.gov This substitution can lead to improved pharmacological activity. researchgate.net

Modulation of Physicochemical Properties: The introduction of a difluoromethoxy group can enhance metabolic stability, improve cell membrane permeability, and increase lipophilicity, which are crucial for the absorption, distribution, metabolism, and excretion (ADMET) properties of a drug candidate. rsc.orgnih.govmdpi.com

Hydrogen Bonding: The CF₂H group is a capable hydrogen bond donor, which can enhance a molecule's binding affinity and selectivity for its biological target. nih.govmdpi.comrsc.org

Electron-Withdrawing Effects: As a strong electron-withdrawing group, the difluoromethoxy moiety can alter the electron density of the aromatic ring, influencing the molecule's reactivity. mdpi.cominnospk.com

These properties have led to the inclusion of the difluoromethoxy group in several successful pharmaceuticals and agrochemicals, such as the proton-pump inhibitor Pantoprazole. rsc.org The increasing interest in this functional group has spurred the development of new synthetic methods for its introduction into organic molecules. researchgate.netnih.gov

Overview of Halogenated Arenes as Versatile Synthetic Scaffolds

Halogenated aromatic compounds, or haloarenes, are fundamental building blocks in organic synthesis. nih.govscience.gov Their importance lies in their ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings frequently employ halogenated arenes as electrophilic partners. innospk.comyoutube.com

The reactivity of a halogenated arene in these coupling reactions is dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl > F. The carbon-halogen bond strength and the ease of oxidative addition to the metal catalyst are key factors. nih.gov The presence of other substituents on the aromatic ring can also significantly influence reactivity through electronic and steric effects. bohrium.com

Functionalized arenes and heteroarenes are ubiquitous in natural products, pharmaceuticals, agrochemicals, and materials science. nih.gov The ability to selectively functionalize polyhalogenated arenes offers a powerful strategy for the rapid construction of complex and valuable molecules. nih.govacs.org The versatility of halogenated arenes makes them indispensable intermediates in both academic research and industrial chemical production. nih.govnih.gov

Research Trajectories for 1-Bromo-2-(difluoromethoxy)benzene and its Derivatives

This compound (CAS No. 175278-33-8) is a halogenated aromatic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its structure, combining a reactive bromine atom and the modulating difluoromethoxy group, makes it a valuable precursor for creating new chemical entities.

Research involving this compound and its derivatives is focused on several key areas:

Synthesis of Biologically Active Molecules: A significant research trajectory is its use as a building block for pharmaceutical compounds. For instance, it has been identified as a precursor in the synthesis of inhibitors for the Kras G12D mutation, a critical target in cancer research. The presence of the difluoromethoxy group is intended to enhance the bioavailability and metabolic stability of the final drug candidates.

Development of Agrochemicals: The compound is also explored in the development of new herbicides and insecticides. The structural features of its derivatives can lead to effective interaction with biological targets in pests.

Cross-Coupling Reactions: The bromine atom on the benzene (B151609) ring allows this compound to participate in various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents and the construction of complex molecular architectures. innospk.com

Nucleophilic Substitution: The bromine atom can also be displaced by various nucleophiles, such as amines and thiols, to generate a diverse library of derivatives for further study and screening.

The strategic placement of the difluoromethoxy group ortho to the bromine atom influences the reactivity of the compound and the properties of its downstream products. Research continues to leverage these characteristics to design and synthesize novel compounds with desired biological activities and material properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 175278-33-8 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.01 g/mol |

| Physical Form | Colorless to light yellow liquid |

| Boiling Point | 196-197 °C |

| IUPAC Name | This compound |

| InChI Key | VHEICCMNYWNFQX-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. mdpi.combohrium.comscbt.comsynquestlabs.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEICCMNYWNFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371762 | |

| Record name | 2-(Difluoromethoxy)Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-33-8 | |

| Record name | 1-Bromo-2-(difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1 Bromo 2 Difluoromethoxy Benzene Reactivity

Aromatic Substitution Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom.libretexts.orgyoutube.comnih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1-bromo-2-(difluoromethoxy)benzene, involving the displacement of the bromide leaving group by a nucleophile. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism. nih.gov The presence of the electron-withdrawing difluoromethoxy group is crucial for activating the benzene (B151609) ring towards nucleophilic attack. This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as it helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

The substitution of the bromine atom in this compound by amine nucleophiles is a synthetically useful transformation for the formation of carbon-nitrogen bonds. The reaction proceeds through the typical SNAr mechanism, where the amine attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring.

The rate of these reactions is influenced by the nature of the amine and the reaction conditions. Generally, stronger nucleophiles and the use of a base to deprotonate the amine can facilitate the reaction. The difluoromethoxy group at the ortho position plays a significant role in stabilizing the anionic intermediate through its inductive electron-withdrawing effect.

| Amine Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Piperidine | 1-(2-(Difluoromethoxy)phenyl)piperidine | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |

| Aniline (B41778) | N-(2-(Difluoromethoxy)phenyl)aniline | Palladium or copper catalyst, base, high temperature |

Similar to amines, thiol nucleophiles can displace the bromine atom in this compound to form aryl thioethers. These reactions are also facilitated by the electron-withdrawing nature of the difluoromethoxy group. Thiolates, being strong nucleophiles, readily attack the ipso-carbon, leading to the formation of the Meisenheimer complex. The subsequent departure of the bromide ion yields the final product.

The use of a base is often necessary to generate the more nucleophilic thiolate anion from the corresponding thiol. The reaction conditions are typically tailored to the specific thiol and the desired product.

| Thiol Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Thiophenol | Phenyl(2-(difluoromethoxy)phenyl)sulfane | Base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, NMP) |

| Ethanethiol | Ethyl(2-(difluoromethoxy)phenyl)sulfane | Base (e.g., Et₃N), solvent (e.g., CH₃CN), room or elevated temperature |

Electrophilic Aromatic Substitution (EAS) Directing Effects.libretexts.orglibretexts.orgtransformationtutoring.comyoutube.com

Electrophilic aromatic substitution (EAS) involves the reaction of the electron-rich benzene ring with an electrophile. The existing substituents on the ring, in this case, a bromine atom and a difluoromethoxy group, play a critical role in determining the rate and regioselectivity of the substitution. libretexts.orglibretexts.orgtransformationtutoring.comyoutube.com

The difluoromethoxy group (-OCHF₂) is a deactivating group in electrophilic aromatic substitution. This is due to the strong inductive electron-withdrawing effect of the two fluorine atoms, which reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. As a deactivating group that withdraws electrons primarily through the sigma bond framework, the difluoromethoxy group is expected to be a meta-director. This means it will direct incoming electrophiles to the positions meta to itself (C4 and C6).

The bromine atom is also a deactivating group due to its inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This resonance effect, although weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions relative to the bromine atom. Therefore, the bromine at C1 would direct electrophiles to C2, C4, and C6.

In the case of this compound, the directing effects of the two substituents are in competition. The bromine at C1 directs ortho (C2, C6) and para (C4). The difluoromethoxy group at C2 directs meta (C4, C6). Both groups deactivate the ring. The positions C4 and C6 are favored by both directing effects. Generally, in cases of competing directing effects in disubstituted benzenes, the more strongly activating (or less deactivating) group dictates the regioselectivity. jove.com Since both groups are deactivating, the outcome can be a mixture of products, with steric hindrance also playing a role. The position between the two substituents (C3) and the position ortho to the bulky bromine and meta to the difluoromethoxy group (C3) are generally disfavored. Electrophilic attack is therefore most likely to occur at the C4 and C6 positions.

| Position | Directing Effect of -Br (at C1) | Directing Effect of -OCHF₂ (at C2) | Combined Effect |

|---|---|---|---|

| C3 | - | - | Disfavored |

| C4 | Para (directing) | Meta (directing) | Favored |

| C5 | - | - | Disfavored |

| C6 | Ortho (directing) | Meta (directing) | Favored |

Cross-Coupling Reaction Mechanisms

The reactivity of this compound in carbon-carbon and carbon-heteroatom bond-forming reactions is of significant interest, particularly in palladium-catalyzed cross-coupling processes. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. The presence of the ortho-difluoromethoxy group imparts unique electronic and steric characteristics that influence the mechanistic pathway and efficiency of these transformations.

Oxidative Addition in Palladium-Catalyzed Processes

A critical step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) species. nih.gov This step involves the insertion of the palladium atom into the carbon-bromine bond of this compound, resulting in the formation of a square planar palladium(II) complex. rsc.orgnih.gov The general transformation is depicted as:

Pd(0)Ln + Ar-Br → Ar-Pd(II)(Br)Ln (where Ar = 2-(difluoromethoxy)phenyl and L = ligand)

The mechanism of this oxidative addition can be complex and is influenced by several factors, including the nature of the palladium precursor, the ligands, and the solvent. rsc.org For aryl bromides like bromobenzene (B47551), computational studies have shown that the reaction can proceed through different pathways, such as a concerted mechanism, a nucleophilic substitution (SNAr-type) pathway, or a radical process. The concerted and nucleophilic substitution mechanisms are often competitive. rsc.org The higher reactivity of the carbon-bromine bond compared to a carbon-chlorine bond generally allows for the oxidative addition to occur under milder conditions. nih.gov The electron-withdrawing nature of the difluoromethoxy group can also influence the electron density of the aromatic ring, thereby affecting the kinetics of the oxidative addition step.

Ligand Effects on Coupling Efficiency and Selectivity

The choice of ligand coordinated to the palladium center is paramount in controlling the efficiency and selectivity of cross-coupling reactions involving this compound. enscm.fr Ligands are not merely spectators; they actively participate in the catalytic cycle, influencing the rates of key elementary steps, namely oxidative addition and reductive elimination. nih.gov The development of specialized phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been instrumental in advancing the scope and practicality of these reactions. nih.gov

Ligand properties can be broadly categorized as steric and electronic, both of which have profound effects on the catalytic outcome.

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand modifies the electron density at the palladium center. Electron-rich ligands can enhance the rate of oxidative addition by making the palladium(0) center more nucleophilic. enscm.fr

Steric Effects: The size and bulk of a ligand influence the coordination number of the palladium complex and the accessibility of the metal center. Bulky ligands can promote the formation of highly reactive, low-coordinate palladium species that facilitate challenging coupling reactions. nih.govnih.gov

In reactions with substrates that have multiple reactive sites, the ligand can be crucial for directing site selectivity. nih.gov For instance, different ligand systems can lead to preferential reaction at one position over another, a principle that is critical in the synthesis of precisely substituted molecules. nih.gov

The following table summarizes the general effects of common ligand classes in palladium-catalyzed cross-coupling.

| Ligand Class | Examples | General Effects on Catalysis |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Basic ligands used in many early cross-coupling reactions. Bulky, electron-rich phosphines enhance reactivity for challenging substrates. |

| Bidentate Phosphines | dppf, Xantphos | Chelating ligands that can increase catalyst stability. Wide bite-angle ligands like Xantphos can promote reductive elimination. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IPent | Strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts. Often used for difficult couplings. nih.govnih.gov |

| Biaryl Phosphines | SPhos, XPhos | Bulky and electron-rich ligands developed by the Buchwald group, known for their high efficiency in a wide range of C-C and C-N couplings. nih.gov |

Steric Hindrance Considerations in Catalytic Cycles

The catalytic cycle of cross-coupling reactions with this compound is significantly influenced by steric factors. The difluoromethoxy group at the ortho-position to the bromine atom presents considerable steric bulk around the reaction center. This steric hindrance can affect multiple stages of the catalytic cycle.

Firstly, the approach of the palladium(0) complex to the carbon-bromine bond during the oxidative addition step can be impeded. This may necessitate the use of less sterically demanding palladium-ligand complexes or require more forcing reaction conditions compared to an unhindered substrate like bromobenzene.

Secondly, steric interactions play a crucial role in the subsequent steps of the cycle. The geometry of the resulting arylpalladium(II) intermediate is influenced by the steric demands of both the substrate and the ancillary ligands. These interactions can affect the rate of transmetalation (in couplings like Suzuki or Stille) and the final reductive elimination step that releases the product and regenerates the palladium(0) catalyst.

Research on dihalogenated arenes has shown that increased steric hindrance from either the substrate or the ligand can raise the energy barrier for the dissociation of the palladium catalyst from the product. nih.gov This can sometimes lead to a second oxidative addition occurring before the catalyst dissociates, resulting in undesired difunctionalization products. nih.gov Therefore, a careful balance must be struck between the steric properties of the substrate, the coupling partner, and the chosen ligand to achieve high selectivity and efficiency in the catalytic cycle.

Redox Chemistry and Transformations

The aromatic moiety of this compound can undergo various redox transformations, leading to a range of different structural motifs. These include oxidation reactions that can form quinone-like structures and reduction processes that saturate the aromatic ring.

Oxidation Pathways Leading to Quinones and Related Structures

The direct oxidation of a substituted benzene to a quinone is a challenging transformation that typically requires potent oxidizing agents and harsh conditions. ucsb.edu Quinones are conjugated cyclic diketones, most commonly 1,2- (ortho) or 1,4- (para) quinones, which are not aromatic. libretexts.org They are most often synthesized from the oxidation of more oxygenated precursors, such as catechols (1,2-dihydroxybenzenes) or hydroquinones (1,4-dihydroxybenzenes). youtube.compsu.edu

For this compound, a plausible pathway to a quinone would involve preliminary functional group transformations to generate a dihydroxybenzene intermediate. This would likely require:

Hydrolysis/Substitution: Conversion of the bromo and/or difluoromethoxy groups into hydroxyl groups. This is not a trivial step and would require specific synthetic methods.

Oxidation: The resulting dihydroxybenzene intermediate could then be oxidized to the corresponding quinone.

Various oxidizing agents are employed for the conversion of phenols and their derivatives to quinones, including chromic acid, potassium dichromate, and benzeneseleninic anhydride (B1165640). psu.eduyoutube.com The mechanism of phenol (B47542) oxidation can be complex and may proceed via radical intermediates. youtube.com The relative positions of the hydroxyl groups (ortho or para) on the intermediate ring would determine the type of quinone formed. youtube.com

Reduction Processes of Aromatic Moieties

The reduction of the aromatic ring in this compound requires overcoming the significant resonance stabilization energy of the benzene core. Two primary methods are employed for this purpose: catalytic hydrogenation and dissolving metal reduction.

Catalytic Hydrogenation: This method involves treating the aromatic compound with hydrogen gas (H₂) under high pressure and temperature in the presence of a metal catalyst. libretexts.org Catalysts such as nickel, platinum, or rhodium are typically required for the complete saturation of the benzene ring to a cyclohexane (B81311) derivative. libretexts.orgyoutube.com Under these forcing conditions, other functional groups, such as the bromo substituent, may also be reduced (hydrogenolysis).

Birch Reduction: A partial reduction of the aromatic ring can be achieved using the Birch reduction. libretexts.org This reaction employs a solution of an alkali metal (e.g., sodium or lithium) in liquid ammonia (B1221849), with an alcohol as a proton source. youtube.com The reaction proceeds via a single-electron transfer mechanism and typically yields a non-conjugated 1,4-cyclohexadiene. youtube.com The regiochemical outcome is dictated by the electronic nature of the substituents on the ring. youtube.com Electron-withdrawing groups, such as the difluoromethoxy group, typically direct the reduction to occur at the carbon atom bearing the substituent. youtube.com

The following table compares these two major reduction methods.

| Method | Reagents and Conditions | Product | Key Features |

| Catalytic Hydrogenation | H₂, high pressure, high temperature; Ni, Pt, or Rh catalyst | Substituted cyclohexane | Complete saturation of the aromatic ring. libretexts.org Can also reduce other functional groups. |

| Birch Reduction | Na or Li, liquid NH₃, ROH (e.g., EtOH) | Substituted 1,4-cyclohexadiene | Partial reduction of the aromatic ring. libretexts.org Regioselectivity depends on substituent electronic effects. youtube.com |

Selective Reduction of Nitro Groups to Amines in Derivatives

The selective reduction of nitro groups to primary amines in aromatic compounds, including derivatives of this compound, is a crucial transformation in organic synthesis. This is because the resulting amino group serves as a versatile functional handle for further molecular elaboration, while the nitro group often acts as an activator for nucleophilic aromatic substitution. jsynthchem.comjsynthchem.com The challenge lies in achieving this reduction without affecting other sensitive functional groups that may be present in the molecule, such as halogens (like the bromo group in the parent compound) or the difluoromethoxy moiety itself. niscpr.res.in

A variety of reagents and catalytic systems have been developed for the chemoselective reduction of nitroarenes. These methods are designed to be mild and efficient, avoiding harsh conditions that could lead to the reduction or elimination of other functionalities. Common strategies include:

Catalytic Hydrogenation: This method employs catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org The choice of catalyst and reaction conditions (e.g., temperature, pressure) is critical to ensure selectivity.

Metal-Mediated Reductions: Various metals in the presence of an acid or a hydrogen donor are effective for this transformation. For instance, iron in acetic acid or zinc dust with ammonium (B1175870) chloride are classic examples. wikipedia.org More recently, systems like zinc powder or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) have been shown to selectively reduce nitro groups at room temperature without causing hydrogenolysis of halogen substituents. niscpr.res.in

Hydrosilylation: Nickel-catalyzed hydrosilylation, using reagents like polymethylhydrosiloxane (B1170920) (PMHS) with a nickel catalyst such as Ni(acac)₂, provides a mild and highly selective method for reducing nitro compounds to primary amines, tolerating a wide range of sensitive functional groups. rsc.org

Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) itself is generally not strong enough to reduce nitro groups, its reactivity can be enhanced by the addition of transition metal complexes. jsynthchem.comjsynthchem.com For example, a system of NaBH₄ in the presence of Ni(PPh₃)₄ has been successfully used for the reduction of nitroaromatics to their corresponding amines. jsynthchem.comjsynthchem.com

Oxidation of the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group is generally considered to be metabolically stable, which is one of the reasons for its prevalence in pharmaceuticals and agrochemicals. rsc.org This stability is attributed to the strong C-F bonds. However, under specific and often harsh oxidative conditions, this moiety can potentially undergo transformation. While direct oxidation of the difluoromethoxy group is not a commonly sought-after synthetic transformation due to its inherent stability, understanding its potential reactivity under oxidative stress is important.

Research into the reactivity of the difluoromethoxy group has largely focused on its synthesis and its role as a bioisostere of other functional groups, rather than its oxidative degradation. The C-H bond in the OCF₂H group is less reactive than many other C-H bonds in a molecule. However, it is conceivable that very strong oxidizing agents or specific enzymatic systems could potentially abstract the hydrogen atom, initiating an oxidative cascade.

The primary interest in the reactivity of the difluoromethoxy group lies in its conformational properties and its ability to act as a lipophilic hydrogen bond donor, which can influence a molecule's binding affinity to biological targets. rsc.orgrsc.org The difluoromethoxy group can adopt conformations that are either coplanar or orthogonal to the aromatic ring, providing a level of structural versatility. rsc.org

Organometallic Intermediates and Reactivity

Benzyne (B1209423) Generation from this compound Derivatives

This compound is a suitable precursor for the generation of the highly reactive intermediate, 2-(difluoromethoxy)benzyne. The formation of benzynes from ortho-dihaloaromatics or from aryl halides with a hydrogen on the adjacent carbon is a well-established process in organic chemistry. nottingham.ac.uklibretexts.org

The most common method for generating benzynes from aryl halides involves treatment with a strong base. In the case of this compound, a strong, non-nucleophilic base such as sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia can be used. masterorganicchemistry.com The mechanism proceeds via an elimination-addition pathway. libretexts.org First, the base abstracts the proton ortho to the bromine atom (at the C3 position), forming a carbanion. This is followed by the rapid elimination of the bromide ion to generate the strained triple bond of the benzyne intermediate.

Alternatively, benzyne can be generated from ortho-dihalogenated benzenes through metal-halogen exchange using organometallic reagents like n-butyllithium. nottingham.ac.uk Another convenient method involves the thermal decomposition of 1,2-disubstituted arene compounds where both substituents are good leaving groups. libretexts.org

The presence of the electron-withdrawing difluoromethoxy group can influence the regioselectivity of nucleophilic addition to the unsymmetrical benzyne intermediate.

Diels-Alder Cycloaddition Reactions with Benzyne Intermediates

Benzyne intermediates, including 2-(difluoromethoxy)benzyne, are potent dienophiles in Diels-Alder reactions. ucalgary.camasterorganicchemistry.com This [4+2] cycloaddition reaction provides a powerful tool for the construction of fused bicyclic and polycyclic aromatic systems. masterorganicchemistry.comorganic-chemistry.org The high reactivity of the strained "triple bond" in benzyne drives the reaction forward. ucalgary.ca

When 2-(difluoromethoxy)benzyne is generated in the presence of a conjugated diene, a cycloaddition reaction occurs to form a six-membered ring. A classic example is the reaction with furan, which would yield a bicyclic adduct. The initial adduct can then undergo further transformations, such as aromatization, depending on the reaction conditions and the nature of the diene.

The Diels-Alder reaction of benzynes is a versatile method for synthesizing complex aromatic structures. The regioselectivity of the cycloaddition with unsymmetrical dienes can be a key consideration in the synthetic design.

Formation of Polycyclic Aromatic Hydrocarbons (e.g., Biphenylene (B1199973), Triphenylene)

Benzyne intermediates are known to undergo self-reaction, particularly at higher concentrations, leading to the formation of polycyclic aromatic hydrocarbons (PAHs). The dimerization of benzyne yields biphenylene, a molecule containing a strained four-membered ring fused to two benzene rings. diva-portal.org Further reaction, the trimerization of benzyne, can lead to the formation of triphenylene (B110318), a planar, disc-shaped PAH. wikipedia.orgresearchgate.net

The formation of these PAHs from 2-(difluoromethoxy)benzyne would result in substituted biphenylenes and triphenylenes. For example, the dimerization would produce a mixture of difluoromethoxy-substituted biphenylene isomers. The trimerization would similarly yield a mixture of tris(difluoromethoxy)triphenylene isomers.

These reactions are often observed as side reactions during the generation of benzyne when no trapping agent is present. However, they can also be exploited for the specific synthesis of these polycyclic systems. For instance, the palladium-catalyzed annulation of benzyne with a biphenyl (B1667301) derivative can be used to synthesize triphenylene with good yield. wikipedia.org

Radical Chemistry of Difluoromethoxybenzenes

The difluoromethoxy group can participate in radical reactions, particularly through the generation of the difluoromethyl radical (•CF₂H). mdpi.com Recent advancements in photoredox catalysis have enabled the development of methods for the direct difluoromethylation of aromatic compounds, highlighting the accessibility and utility of the difluoromethyl radical. rsc.orgnih.gov

One approach involves the generation of the •CF₂H radical from a suitable precursor, such as a difluoromethylsulfone derivative, using a photocatalyst like Ir(ppy)₃ under visible light irradiation. mdpi.com This radical can then add to aromatic systems.

Another strategy for generating the •CF₂H radical is through the single-electron reduction of a precursor like ClSO₂CF₂H or radical abstraction from BrCF₂H. rsc.org The resulting •CF₂H radical is nucleophilic and will preferentially add to electron-deficient positions on an aromatic ring.

In the context of this compound, while the aromatic ring itself is the primary site for many reactions, the difluoromethoxy group could potentially be involved in radical processes under specific conditions designed to generate radicals. For example, a reaction designed for C-H functionalization might compete with processes involving the difluoromethoxy group if the conditions are suitable for generating the •CF₂H radical. The interplay between the reactivity of the aromatic ring and the difluoromethoxy group under radical conditions is an area of ongoing research.

The incorporation of the difluoromethoxy group into molecules via radical pathways is of significant interest in medicinal chemistry due to the favorable properties this group imparts. rsc.orgnih.gov

Generation and Reactivity of Difluoromethyl Radicals

The generation of difluoromethyl radicals (•CF2H) is a significant area of interest in organic synthesis due to the unique properties conferred by the difluoromethyl group. Various methods have been developed to generate these radicals from a range of precursors, typically through photoredox catalysis, thermolysis, or with radical initiators.

Common precursors for difluoromethyl radicals include:

Sulfur-based reagents: Compounds such as S-(difluoromethyl)sulfonium salts are known to generate difluoromethyl radicals under photoredox-catalyzed conditions. sigmaaldrich.com

Phosphorus-based reagents: Reagents like BrCF2PO(OEt)2 can form the corresponding difluoroalkyl radical species upon oxidative quenching by a photocatalyst. nih.gov

Halodifluoroacetic acid derivatives: Commercially available reagents like chlorodifluoroacetic anhydride can serve as a source for •CF2Cl radicals, which can act as a surrogate for the difluoromethyl radical in certain applications.

The reactivity of the difluoromethyl radical is influenced by its electronic properties. It can participate in a variety of reactions, including addition to multiple bonds and hydrogen atom transfer processes. Control experiments, such as those involving radical traps like TEMPO or 1,1-diphenylethylene, are often employed to confirm the presence and involvement of radical intermediates in these transformations. nih.gov

Table 1: Selected Precursors for Difluoromethyl and Related Radicals

| Precursor Compound | Method of Activation | Radical Generated | Reference |

| S-(difluoromethyl)sulfonium salt | Photoredox Catalysis | •CF2H | sigmaaldrich.com |

| BrCF2PO(OEt)2 | Photoredox Catalysis | •CF2PO(OEt)2 | nih.gov |

| Chlorodifluoroacetic Anhydride | Photoredox Catalysis | •CF2Cl |

Radical-Mediated Functionalization Strategies

Once generated, difluoromethyl radicals can be utilized in a variety of functionalization strategies to introduce the CF2H moiety into organic molecules. These strategies are highly valued for their applications in medicinal chemistry and materials science.

Key functionalization strategies include:

Addition to Alkenes and Alkynes: Difluoromethyl radicals can add across carbon-carbon double and triple bonds, initiating a cascade of reactions that can lead to the formation of more complex molecular architectures. This approach has been used for the difunctionalization of alkenes.

Cross-Coupling Reactions: Radical cross-coupling reactions provide a means to form new carbon-carbon or carbon-heteroatom bonds.

Cyclization Reactions: Intramolecular addition of a difluoromethyl radical can trigger cyclization events, leading to the formation of carbocyclic and heterocyclic ring systems. For instance, the aryldifluoromethylation of N-arylacrylamides can proceed through a difluoromethylation/cyclization cascade process to yield CF2H-containing oxindoles. uni.lu

The success of these strategies often depends on carefully controlling the reaction conditions to favor the desired radical pathway and minimize side reactions. The choice of photocatalyst, solvent, and additives can significantly influence the outcome of the reaction.

Table 2: Examples of Radical-Mediated Functionalization Reactions (Using Various Radical Precursors)

| Reaction Type | Radical Precursor | Substrate | Product Type | Reference |

| Aryldifluoromethylation/Cyclization | S-(difluoromethyl)sulfonium salt | N-arylacrylamide | CF2H-containing oxindole | sigmaaldrich.comuni.lu |

| Hydrophosphonodifluoromethylation | BrCF2PO(OEt)2 | Alkene | Phosphonodifluoromethylated alkane | nih.gov |

Advanced Applications in Chemical Synthesis

Building Block for Complex Organic Molecules

1-Bromo-2-(difluoromethoxy)benzene is a key intermediate in the synthesis of more complex molecules. archivemarketresearch.combldpharm.com The bromine atom provides a reactive site for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups, enabling the construction of intricate molecular architectures. The difluoromethoxy group, on the other hand, imparts unique electronic properties and can influence the reactivity and physical characteristics of the final compound.

The synthesis of these complex molecules often involves multi-step processes where this compound is a critical starting material. archivemarketresearch.com For instance, it can be used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds, a fundamental process in building complex organic frameworks. However, the steric and electronic effects of the difluoromethoxy group may necessitate the use of specialized catalysts to achieve efficient coupling.

Applications in Pharmaceutical Chemistry

The unique properties of this compound make it a valuable tool in the field of pharmaceutical chemistry. archivemarketresearch.com The presence of the difluoromethoxy group is particularly significant in drug design and development.

Precursor for Active Pharmaceutical Ingredients (APIs) Requiring Fluorinated Aromatic Structures

This compound serves as an essential precursor for the synthesis of active pharmaceutical ingredients (APIs) that incorporate fluorinated aromatic structures. chemicalbook.com The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties. psu.edu Fluorinated compounds often exhibit improved metabolic stability and bioavailability. This halogenated aromatic compound provides a ready-made building block containing the desirable difluoromethoxy group, streamlining the synthesis of these complex pharmaceutical agents. sigmaaldrich.com

Design of Fluorinated Aromatic Drug Candidates with Enhanced Metabolic Stability and Bioavailability

The difluoromethoxy group in this compound plays a crucial role in the design of drug candidates with improved pharmacokinetic profiles. The incorporation of fluorine can block metabolic pathways, leading to increased metabolic stability and a longer duration of action for the drug. psu.edu Furthermore, the lipophilicity introduced by the fluorinated group can enhance the drug's ability to cross biological membranes, thereby improving its bioavailability. innospk.com The use of this compound as a starting material allows medicinal chemists to strategically incorporate these beneficial properties into new drug candidates.

Applications in Agrochemical Development

The utility of this compound extends to the development of modern agrochemicals, where the introduction of fluorine can lead to more effective and selective products. archivemarketresearch.com

Synthesis of Herbicides and Insecticides

This compound is utilized in the synthesis of novel herbicides and insecticides. chemicalbook.com The fluorinated aromatic structures derived from this compound can lead to agrochemicals with enhanced biological activity. innospk.com The development of new and more potent crop protection agents is crucial for global food security, and this chemical intermediate plays a role in this ongoing research and development. archivemarketresearch.com

Modulation of Biological Target Interactions in Agrochemicals

The difluoromethoxy group can significantly influence how an agrochemical interacts with its biological target in a pest or weed. The electronic properties of the fluorine atoms can alter the binding affinity and selectivity of the molecule for specific enzymes or receptors within the target organism. This can lead to the development of more targeted and efficient herbicides and insecticides with potentially reduced impact on non-target species.

Contributions to Materials Science.

The potential for this compound to contribute to materials science lies in the introduction of the difluoromethoxy (-OCF₂H) group into larger molecular structures. Fluorinated motifs are known to impart unique properties to materials, including enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Synthesis of Advanced Polymeric Materials.

The synthesis of advanced polymers often involves step-growth polymerization reactions such as nucleophilic aromatic substitution or various cross-coupling reactions. In theory, this compound could serve as a monomer in such processes. For instance, in poly(aryl ether) synthesis, the bromine atom could be displaced by a phenoxide nucleophile. However, extensive searches of chemical literature and patents did not yield specific examples or detailed research findings where this compound is explicitly used as a monomer for creating advanced polymeric materials. The existing research on fluorinated polymers tends to utilize other, more reactive or readily available, fluorinated monomers.

Development of Specialty Coatings.

Similarly, the development of specialty coatings often leverages the unique surface properties and durability imparted by fluorinated compounds. While it is plausible that derivatives of this compound could be synthesized and then applied in coating formulations, there is no direct evidence in the reviewed literature of this specific compound being a key component in the development of specialty coatings. Research in this area is broad, with a focus on a wide array of other fluorinated building blocks.

Computational and Theoretical Studies on 1 Bromo 2 Difluoromethoxy Benzene

Electronic Structure and Reactivity Modeling

The electronic nature of the difluoromethoxy substituent profoundly influences the polarization and reactivity of the benzene (B151609) ring to which it is attached. This is governed by a combination of inductive and resonance effects.

The difluoromethoxy group is a potent electron-withdrawing substituent due to the high electronegativity of the two fluorine atoms. This strong negative inductive effect (-I) pulls electron density from the aromatic ring through the sigma bond framework. This polarization deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org

Computational studies on analogous aromatic systems, such as those containing the difluoro(methoxy)methyl group (-CF₂OCH₃), have quantified this effect. Through ¹⁹F NMR studies, the inductive Hammett constant (σI) for the -CF₂OCH₃ group was determined to be approximately +0.22. nuph.edu.ua This positive value confirms its character as a moderate electron acceptor via induction. nuph.edu.ua The difluoromethoxy group in 1-bromo-2-(difluoromethoxy)benzene is expected to exert a similar, strong electron-withdrawing inductive effect, significantly lowering the electron density of the aromatic system. nuph.edu.uaresearchgate.net

While the oxygen atom in the difluoromethoxy group possesses lone pairs that could theoretically donate into the aromatic π-system (+R effect), the presence of the adjacent, highly electronegative fluorine atoms alters this behavior. youtube.comlibretexts.org Computational and experimental data for the closely related -CF₂OCH₃ group indicate that it acts as a resonance electron acceptor, with a calculated resonance Hammett constant (σR) of approximately +0.07. nuph.edu.ua

Table 1: Hammett Constants for Related Substituents

Comparison of inductive (σI) and resonance (σR) Hammett constants for the difluoro(methoxy)methyl group and other common fluorinated substituents. Positive values indicate electron-withdrawing character.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

|---|---|---|---|

| -CF₂OCH₃ | +0.22 | +0.07 | Moderately Electron-Withdrawing nuph.edu.ua |

| -CF₃ | +0.45 | +0.08 | Strongly Electron-Withdrawing mdpi.com |

| -CHF₂ | +0.30 | +0.03 | Moderately Electron-Withdrawing nuph.edu.ua |

| -F | +0.54 | -0.31 | Inductively Withdrawing, Resonantly Donating libretexts.org |

Steric Hindrance Analysis and Conformational Studies

The three-dimensional structure and preferred conformation of this compound are influenced by the steric bulk of its substituents. The difluoromethoxy group can create steric hindrance that may impede certain chemical reactions, such as cross-couplings, potentially requiring specialized catalysts.

Conformational analysis through theoretical and spectroscopic methods is crucial for understanding its behavior. In a crystallographic study of a related 2-difluoromethoxy estratriene derivative, it was observed that the -OCF₂H group was not coplanar with the aromatic ring. nih.gov This out-of-plane conformation is a key structural feature, contrasting with the generally planar arrangement of a simple methoxy (B1213986) group. This twisting likely arises from steric repulsion between the substituent and the adjacent bromine atom on the ring. Theoretical analysis of similar halohydrins has shown that gauche conformations are strongly preferred, a phenomenon driven by hyperconjugation rather than intramolecular hydrogen bonding. nih.gov Such conformational preferences are vital as they dictate the molecule's shape and how it can interact with biological targets like enzyme active sites.

Hydrogen Bonding Interactions of the Difluoromethyl Moiety

A defining feature of the difluoromethyl group (-CF₂H) is its capacity to act as a hydrogen bond donor. nih.govalfa-chemistry.com The strong polarization of the C-H bond by the two adjacent fluorine atoms increases the acidity of the hydrogen, enabling it to participate in hydrogen bonding interactions. nih.govbohrium.com This capability has been extensively investigated through NMR and IR spectroscopy, X-ray crystallography, and theoretical calculations. nih.gov

Studies have shown that the difluoromethyl group can function as a "lipophilic hydrogen bond donor." acs.orgsemanticscholar.org Its hydrogen bond donating strength is comparable to that of groups like thiophenol or aniline (B41778), though weaker than a hydroxyl group. alfa-chemistry.comacs.org This unique characteristic allows it to form hydrogen bonds, a critical interaction in biological systems, while simultaneously enhancing lipophilicity—a property often beneficial for membrane permeability. acs.org The interaction energy for a CF₂H group acting as a weak hydrogen bond donor is estimated to be around -1 kcal/mol. bohrium.com

Bioisosteric Properties and Rational Drug Design Considerations

In medicinal chemistry, the strategic replacement of one functional group with another that retains similar biological activity is known as bioisosterism. The difluoromethyl group is widely regarded as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine groups. nih.govacs.orgresearchgate.net This substitution can confer significant advantages in drug design.

Replacing a hydroxyl group with a difluoromethyl group can enhance metabolic stability, as the C-F bond is much stronger than a C-H bond and less susceptible to oxidative metabolism. researchgate.net Furthermore, this substitution modulates physicochemical properties. While the -CF₂H group increases lipophilicity, the effect is less pronounced than with a trifluoromethyl (-CF₃) group, offering a more nuanced way to fine-tune a drug candidate's solubility and permeability. alfa-chemistry.com

The unique combination of properties—moderate lipophilicity, metabolic stability, and the ability to act as a hydrogen bond donor—makes the -OCF₂H moiety a powerful tool in rational drug design. acs.orgprinceton.edu For instance, the design of 2-difluoromethoxyestradiol derivatives was undertaken to improve the potency and in vivo stability over the parent drug, 2-methoxyestradiol. nih.gov By understanding the electronic, steric, and hydrogen-bonding characteristics of the difluoromethoxy group, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles and enhanced biological activity. acs.orgtandfonline.com

Table 2: Bioisosteric Comparison

A summary of the properties of the difluoromethyl group compared to its common bioisosteric partners, highlighting its role in drug design.

| Functional Group | Hydrogen Bond Capability | Relative Lipophilicity | Metabolic Stability | Key Advantage in Drug Design |

|---|---|---|---|---|

| -OH (Hydroxyl) | Strong Donor & Acceptor | Low (Hydrophilic) | Prone to oxidation | Strong H-bonding |

| -SH (Thiol) | Weak Donor | Moderate | Prone to oxidation | Can coordinate with metals |

| -CF₂H (Difluoromethyl) | Weak Donor | High (Lipophilic) | High | Lipophilic H-bond donor, metabolically robust acs.orgresearchgate.net |

| -CF₃ (Trifluoromethyl) | None | Very High | Very High | Blocks metabolism, increases lipophilicity mdpi.com |

Biological and Medicinal Chemistry Insights

Interactions with Biological Systems

The introduction of a difluoromethoxy (-OCF₂H) group onto an aromatic ring can significantly influence how a molecule interacts with biological targets like enzymes and receptors.

The difluoromethoxy group can influence a molecule's ability to modulate enzyme activity. The difluoromethyl component (–CF₂H) is recognized as a lipophilic hydrogen bond donor. bohrium.comnih.govacs.org This capability allows it to form hydrogen bonds with heteroatoms within an enzyme's active site, potentially enhancing binding affinity and selectivity. researchgate.net While a direct substitution, such as replacing a hydroxyl group with a difluoromethyl group, is a known strategy, the difluoromethoxy group offers a related but distinct profile. nih.gov

For instance, in the development of inhibitors for the enzyme FabK, which is found in Clostridioides difficile, various halogenated phenylimidazole compounds have been studied. Compounds featuring bromine, chlorine, or fluorine on the phenyl ring demonstrated potent inhibition of the C. difficile FabK enzyme, with IC₅₀ values ranging from 0.11 to 0.34 μM. nih.gov This highlights how halogenated phenyl structures, a key feature of 1-bromo-2-(difluoromethoxy)benzene, are pivotal for enzyme inhibition. The additional presence of a difluoromethoxy group could further modulate such interactions through its unique electronic and steric properties.

The difluoromethoxy group is a valuable substituent for enhancing receptor binding and selectivity. It can serve as a hydrogen bond donor, which can improve how a molecule selectively binds to its target protein. mdpi.com The ability of aryl difluoromethyl ethers to adopt various conformations allows them to find an optimal fit within a receptor's binding pocket, making them desirable in medicinal research. mdpi.com

The cannabinoid receptor system provides a relevant example. Cannabinoid receptors, such as CB1 and CB2, are involved in processes like pain perception and appetite regulation. mdpi.comnih.gov The binding affinity of ligands to these receptors is crucial for their effect. Research into fluorinated derivatives of cannabinol (B1662348) (CBN) has been undertaken to explore these interactions. CBN itself is a weak partial agonist at CB1 and CB2 receptors. mdpi.com The strategic placement of fluorinated ether groups, such as difluoromethoxy, is a method used to modulate the binding characteristics of such molecules. The lipophilicity imparted by these groups is an essential factor for ligands that need to cross the blood-brain barrier to reach central nervous system receptors. nih.gov

In the broader context of receptor-targeted drug design, such as for serotonin (B10506) 5-HT₂C receptor modulators, chemists work to optimize molecular properties to reduce lipophilicity and off-target interactions while maintaining or improving potency. nih.gov The unique electronic nature of the difluoromethoxy group makes it a tool for achieving this balance.

Metabolic Stability and Bioavailability Enhancement through Strategic Fluorination

A significant challenge in drug development is ensuring that a candidate molecule has adequate metabolic stability to be effective. Aryl methyl ethers are common in bioactive compounds but are often susceptible to rapid metabolism by liver enzymes like cytochrome P450. nih.gov This metabolic process, known as O-dealkylation, can lead to short in vivo half-lives. A widely used strategy to overcome this is to replace the metabolically weak C–H bonds of a methyl group with stronger C–F bonds. nih.gov

The difluoromethoxy group (–OCF₂H) is a prime example of such a strategic fluorination. Compared to a simple methoxy (B1213986) group (–OCH₃), the C-F bonds in the difluoromethoxy group are significantly stronger and less prone to enzymatic cleavage, which can enhance the metabolic stability of the parent molecule. nih.govenamine.net This improved stability can lead to better bioavailability and a more predictable pharmacokinetic profile. For example, the drug Pantoprazole, a proton-pump inhibitor, contains a difluoromethyl ether and is a top-selling pharmaceutical, illustrating the success of this approach. nih.gov

| Feature | Aryl Methyl Ether (-OCH₃) | Aryl Difluoromethyl Ether (-OCF₂H) |

| Metabolic Liability | Prone to rapid O-dealkylation by P450 enzymes. nih.gov | More resistant to enzymatic oxidation. nih.govenamine.net |

| Bond Strength | Weaker C-H bonds. nih.gov | Stronger C-F bonds. nih.gov |

| Consequence | Often leads to short in vivo half-life. nih.gov | Can improve metabolic stability and bioavailability. enamine.net |

| Example Application | Dextromethorphan (undergoes rapid metabolism). nih.gov | Pantoprazole (stable and effective drug). nih.gov |

Role of the Difluoromethyl Group as a Bioisostere

The difluoromethyl group (–CF₂H), the core of the difluoromethoxy substituent, is widely recognized in medicinal chemistry as a bioisostere for several key functional groups, particularly the hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups. bohrium.comnih.govacs.orgresearchgate.net A bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly altering its desired biological activity, while potentially improving its physicochemical properties.

The –CF₂H group is considered a "lipophilic hydrogen bond donor." bohrium.comnih.govacs.org This means it can participate in hydrogen bonding interactions similar to an –OH or –SH group, which is often critical for binding to a biological target, but it simultaneously increases the molecule's lipophilicity (its ability to dissolve in fats and lipids). This dual character can be advantageous for improving a drug's absorption and membrane permeability. Studies have shown that the hydrogen bond donor capacity of the difluoromethyl group is comparable to that of thiophenol and aniline (B41778) groups. bohrium.comnih.gov

| Functional Group | Bioisosteric Replacement | Key Properties of Bioisostere |

| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Acts as a hydrogen bond donor; increases lipophilicity. bohrium.comnih.gov |

| Thiol (-SH) | Difluoromethyl (-CF₂H) | Mimics hydrogen bond donation; enhances lipophilicity. bohrium.comresearchgate.net |

| Amine (-NH₂) | Difluoromethyl (-CF₂H) | Provides a lipophilic alternative with hydrogen bonding capacity. bohrium.comresearchgate.net |

Targeted Functionalization of Biomolecules

The introduction of fluorinated groups into biomolecules like peptides is a powerful strategy for modulating their properties. The difluoromethyl group is of particular interest in this area.

The ability to selectively modify specific amino acid residues within a peptide allows chemists to fine-tune its structure and function. The indole (B1671886) side chain of tryptophan (Trp) is a common target for such modifications. Methods have been developed for the site-selective C(sp²)–H trifluoromethylation of tryptophan residues in peptides, a process that proceeds while preserving the chirality of the amino acids and tolerating other functional groups. nih.govacs.org This late-stage modification is valuable for peptide engineering.

Similar strategies can be envisioned for difluoromethylation. While not using this compound as a reagent, these functionalization reactions demonstrate the importance of installing CF₂H-containing groups onto biological scaffolds. For example, trifluoromethylthiolation has been successfully applied to tryptophan and tyrosine residues in short peptides, significantly enhancing the local hydrophobicity. nih.gov Such modifications can influence peptide folding, stability, and interaction with biological partners.

Impact on Protein Structure and Function

While direct studies detailing the impact of this compound on protein structure and function are not extensively documented in publicly available literature, an analysis of its structural components—the brominated benzene (B151609) ring and the difluoromethoxy group—provides significant insights into its potential biological and medicinal chemistry applications. The presence and positioning of these functional groups suggest that the compound and its derivatives can engage in meaningful interactions with protein targets, particularly enzymes such as kinases and glucosidases.

Research on derivatives of this compound has provided evidence of their potential as bioactive molecules. For instance, derivatives have been shown to inhibit enzymes involved in glucose metabolism, suggesting a possible therapeutic application in metabolic disorders. In other studies, fluorinated benzene derivatives have demonstrated the ability to inhibit cancer cell proliferation by modulating kinase activity, which is crucial for the survival and growth of cancer cells.

More specific insights can be drawn from studies on compounds that, while not identical, share key structural motifs with this compound.

Enzyme Inhibition Activity of a Brominated Benzene-Containing Compound

In a study focused on the development of α-glucosidase inhibitors, a series of benzimidazole-thioquinoline derivatives were synthesized and evaluated. Within this series, a compound featuring a 4-bromobenzyl substitution (compound 6j ) demonstrated significant inhibitory potency against α-glucosidase. This finding highlights the contribution of the brominated phenyl group to the biological activity of the molecule. The results of this study are summarized in the table below.

| Compound | Substitution | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| 6j | 4-bromobenzyl | α-glucosidase | 28.0 ± 0.6 |

| Acarbose (Reference) | - | α-glucosidase | 750.0 |

Data from a study on benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. semanticscholar.org

Potent Kinase Inhibition by Difluoromethyl-Containing Compounds

The difluoromethyl group, structurally related to the difluoromethoxy group, has been incorporated into molecules designed as kinase inhibitors. In a study targeting phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways, novel 2-difluoromethylbenzimidazole derivatives were designed and synthesized. Two of these compounds, 86 and 87 , exhibited potent inhibitory activity against PI3Kα, with IC50 values in the nanomolar range. This demonstrates the significant role the difluoromethyl moiety can play in achieving high-potency enzyme inhibition.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 86 | PI3Kα | 22.8 |

| 87 | PI3Kα | 33.6 |

Data from a study on 2-difluoromethylbenzimidazole derivatives as potential PI3Kα inhibitors. mdpi.com

Inhibition of FGFR1 by a Bromo-Substituted Benzamide Derivative

Further evidence for the role of the bromo-substituted phenyl ring in kinase inhibition comes from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a target in non-small cell lung cancer. One of the synthesized compounds, C9 , showed notable inhibitory activity against a panel of non-small cell lung cancer cell lines with FGFR1 amplification.

| Cell Line | Compound C9 IC50 (µM) |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Data from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. nih.gov

Patent Landscape and Commercial Development

Analysis of Patent Literature Involving 1-Bromo-2-(difluoromethoxy)benzene and its Analogs

The patent landscape for this compound and its analogs is multifaceted, with intellectual property protection often focusing on the final products that utilize these intermediates rather than the intermediates themselves. However, a review of patent literature reveals key areas of application and synthetic strategies.

Patents related to fluorinated aromatic compounds frequently cite the use of these molecules as building blocks in the synthesis of more complex structures with specific biological activities. For instance, patents for novel antimicrobial quinolone compounds have mentioned the use of substituted 1-bromo-2,4-difluorobenzene (B57218) derivatives, where the substituent can be a difluoromethoxy group. googleapis.comgoogle.com These patents often describe processes for creating benzoic acid derivatives, which are crucial for the synthesis of the final active pharmaceutical ingredients (APIs). googleapis.comgoogle.com

Furthermore, the patent literature for analogs, such as 1-bromo-3-trifluoromethoxybenzene, highlights processes for selective synthesis with high yields, which can provide insights into the potential for developing proprietary manufacturing methods for this compound. These patents often focus on specific bromination and deamination reactions to achieve the desired isomer with minimal byproducts.

While a dedicated patent for the synthesis of this compound is not prominently found, the existing patent landscape for related fluorinated and brominated aromatics suggests that innovation in this area is likely to be centered on improving the efficiency and selectivity of the manufacturing process for its use in proprietary drug and agrochemical development.

Industrial Synthesis and Manufacturing Considerations

The industrial production of this compound involves multi-step chemical syntheses that require careful control of reaction conditions to ensure high purity and yield. While specific proprietary processes of manufacturers are not publicly disclosed, general synthetic routes can be inferred from the scientific and patent literature.

A common approach to synthesizing this compound involves the introduction of the difluoromethoxy group onto a suitable precursor, followed by bromination. The preparation of the difluoromethoxy moiety can be achieved through the reaction of a corresponding phenol (B47542) with a source of difluorocarbene, often generated from reagents like chlorodifluoromethane (B1668795) under basic conditions.

For large-scale production, several factors are critical:

Raw Material Sourcing: The availability and cost of starting materials, such as the corresponding bromophenol or difluoromethoxybenzene, are crucial for the economic viability of the process.

Reaction Control: The bromination step must be carefully controlled to ensure the desired regioselectivity, preventing the formation of unwanted isomers. This often involves the use of specific brominating agents and catalysts.

Purification: Achieving the high purity required for pharmaceutical and agrochemical applications (typically ≥98.0%) necessitates efficient purification techniques. innospk.com Distillation is a common method for purifying the final product. googleapis.comgoogle.com

Safety and Environmental Considerations: The handling of brominating agents and fluorinated compounds requires stringent safety protocols. The management of byproducts and waste streams is also a significant consideration for sustainable manufacturing.

The synthesis of related compounds, such as 1-bromo-3,5-difluorobenzene, often involves the isomerization of other isomers over acid zeolites in a fixed-bed flow reactor, a technique that could potentially be adapted for the production of this compound. google.com

Market Dynamics and Supply Chain Insights

The market for this compound is primarily driven by the demand from the pharmaceutical and agrochemical sectors. The incorporation of the difluoromethoxy group can enhance the metabolic stability and bioavailability of active ingredients, making it a desirable feature in drug design. This trend is a significant driver for the broader fluorinated intermediates market.

Market Trends:

The global market for fluorinated intermediates is projected to experience steady growth. This growth is attributed to the increasing demand for advanced pharmaceuticals and crop protection agents with improved efficacy. The market for bromobenzene (B47551) and its derivatives is also expanding, with a notable portion of the demand coming from its use as a chemical intermediate in these same industries. grandviewresearch.commordorintelligence.com

Supply Chain:

The supply chain for this compound consists of a network of chemical manufacturers and suppliers. Several companies, primarily located in China, are key players in the production and supply of this intermediate. These companies often offer the product in various purities to cater to different research and industrial needs. The compound is typically packaged in drums for industrial use. innospk.com

The table below provides an overview of the supply chain for this compound.

| Role in Supply Chain | Key Activities | Examples of Companies (Illustrative) |

| Raw Material Suppliers | Production and supply of starting materials like bromophenols and difluoromethane. | Diversified chemical manufacturers |

| Intermediate Manufacturers | Synthesis and purification of this compound. | Specialty chemical companies, often with expertise in fluorination and bromination. |

| Distributors and Suppliers | Stocking and distributing the compound to end-users. | Chemical suppliers and e-commerce platforms for research and industrial chemicals. |

| End-Users | Utilization of the compound as a key intermediate in the synthesis of APIs and agrochemicals. | Pharmaceutical companies, agrochemical companies, and contract research organizations. |

Pricing:

The price of this compound can fluctuate based on factors such as the cost of raw materials, manufacturing complexity, and market demand. As a specialty chemical, its price is generally higher than that of more common intermediates. Price trends for related compounds, such as meta-bromo anisole, have shown volatility influenced by economic conditions, demand from key industries, and supply chain dynamics. chemanalyst.com

Future Research Directions

Exploration of Novel Synthetic Methodologies

While methods for the synthesis of fluorinated aromatic compounds exist, the development of more efficient, sustainable, and scalable routes to 1-bromo-2-(difluoromethoxy)benzene remains a key research objective. Future explorations could focus on the following areas:

Advanced Catalytic Systems: Research into novel catalysts could lead to higher yields and better selectivity. This includes the development of specialized palladium catalysts with bulky ligands (e.g., SPhos) that can overcome the potential steric hindrance and electronic effects of the difluoromethoxy group in cross-coupling reactions.

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for forming C-O bonds and has been successfully applied to the synthesis of other difluoromethoxylated compounds. nih.gov Future studies should investigate the application of this technology for the direct difluoromethoxylation of a suitable bromobenzene (B47551) precursor, which could offer a milder and more efficient synthetic route. nih.gov

Flow Chemistry: Adapting and optimizing synthetic routes for continuous flow processes could enhance safety, improve reaction efficiency, and allow for easier scalability, which is crucial for industrial applications. archivemarketresearch.com

Alternative Fluorinating Agents: Investigating new and safer sources for the difluoromethoxy group beyond traditional reagents like chlorodifluoromethane (B1668795) could open up new synthetic pathways.

| Proposed Research Area | Rationale | Potential Impact |

| New Catalysts for Difluoromethoxylation | Overcome steric and electronic challenges from the -OCF₂H group. | Higher efficiency and yield in industrial synthesis. |

| Visible Light Photoredox Catalysis | Offers mild reaction conditions and a novel activation pathway. nih.gov | More sustainable and energy-efficient synthesis. |

| Continuous Flow Synthesis | Provides better control over reaction parameters and enhances safety. | Scalable and cost-effective production for commercial use. |

Discovery of Undiscovered Reactivity Patterns

The unique electronic and steric environment of this compound suggests that it may exhibit reactivity patterns that are not yet fully understood or explored.

Benzyne (B1209423) Formation and Trapping: The ortho-bromo-fluoro arrangement in related compounds like 1-bromo-2-fluorobenzene (B92463) is known to generate the highly reactive intermediate benzyne upon treatment with a strong base or metal. orgsyn.org Future research should investigate if this compound can undergo a similar transformation. The influence of the -OCF₂H group compared to a single fluorine atom on the formation and subsequent trapping of the benzyne intermediate could lead to novel molecular scaffolds.

Directed Ortho-Metalation: The difluoromethoxy group could potentially act as a directing group for ortho-lithiation or other metalation reactions, allowing for functionalization at the C3 position of the benzene (B151609) ring. Exploring this reactivity could provide access to new tri-substituted derivatives.

C-H Bond Functionalization: The hydrogen atom within the difluoromethoxy group itself is a potential site for radical abstraction or other C-H functionalization reactions. Investigating this unique reactivity could unlock novel derivatization pathways not possible with related compounds bearing -CF₃ or -F groups.

Regioselectivity in Catalytic Reactions: The strong electron-withdrawing nature of the difluoromethoxy group directs electrophilic aromatic substitution, but its influence on more complex catalytic cycles is an area ripe for discovery. For instance, certain gold-catalyzed cyclizations yield different products depending on the electronic nature of the substituents. A systematic study of how this compound behaves in a wide array of catalytic systems is warranted.

Advanced Computational Predictions for Derivatization

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound and its potential derivatives, thereby accelerating research and development.

Reaction Mechanism and Selectivity Modeling: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways to predict the feasibility and outcome of novel transformations. nih.govrsc.org This can help in designing optimal conditions for reactions like Suzuki-Miyaura coupling by understanding the transition states and the electronic and steric effects of the difluoromethoxy group.

Prediction of Physicochemical Properties: Computational tools can predict key properties of virtual derivatives, such as solubility, lipophilicity (e.g., XLogP), and electronic properties (e.g., HOMO-LUMO gap). nih.govnih.gov This is particularly valuable in drug discovery for pre-screening candidates for desirable pharmacokinetic profiles.

Molecular Docking and Virtual Screening: For life science applications, computational models can be used to dock potential derivatives of this compound into the active sites of biological targets like enzymes or receptors. This can help prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity.

| Computational Method | Application for this compound | Anticipated Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. rsc.org | Prediction of product selectivity and reaction kinetics. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity. | Design of more potent and selective bioactive molecules. |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of derivatives with biological targets. | Understanding binding mechanisms and informing drug design. |

Emerging Applications in Life Sciences and Materials Science

The incorporation of the difluoromethoxy group is a highly desirable strategy in medicinal chemistry and materials science to fine-tune molecular properties. nih.gov As a key building block, this compound is poised to contribute to significant advancements in these fields.

Life Sciences: The compound is already recognized as a crucial intermediate in the synthesis of inhibitors for the Kras G12D mutation, a significant target in cancer therapy. Future research will likely expand its use in creating other enzyme inhibitors and modulators for various diseases. The difluoromethoxy group can enhance metabolic stability and cell permeability, making derivatives of this compound attractive candidates for new drug discovery programs. nih.govinnospk.com Research into its use for synthesizing novel agrochemicals, such as specialized herbicides and pesticides, is another promising avenue. innospk.com

Materials Science: The unique electronic properties conferred by the fluorinated group make this compound a valuable precursor for advanced materials. Future work could focus on synthesizing novel liquid crystals, specialized polymers, and organic light-emitting diodes (OLEDs). By participating in cross-coupling reactions, this compound can be incorporated into large, conjugated systems known as D-π-A chromophores, which are studied for their unique optical and electrochemical properties. nih.govrsc.org

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel cancer therapeutics and enzyme inhibitors. | The -OCF₂H group can improve drug-like properties such as metabolic stability. nih.gov |

| Agrochemicals | Development of next-generation pesticides and herbicides. innospk.com | Fluorinated compounds often exhibit high biological activity. |

| Materials Science | Creation of novel liquid crystals and organic electronics. | The compound's electronic properties are suitable for tuning material characteristics. innospk.com |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the identity and purity of 1-Bromo-2-(difluoromethoxy)benzene?